![molecular formula C11H10F3N5O2 B302415 4-amino-N'-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B302415.png)
4-amino-N'-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,5-oxadiazole-3-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N'-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,5-oxadiazole-3-carboximidamide is a chemical compound that has been used extensively in scientific research for its various biochemical and physiological effects. This compound is synthesized using a specific method and has been studied for its mechanism of action and potential future directions.
Wirkmechanismus
The exact mechanism of action of 4-amino-N'-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,5-oxadiazole-3-carboximidamide is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
Studies have shown that 4-amino-N'-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,5-oxadiazole-3-carboximidamide has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, as well as modulate the release of neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-amino-N'-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,5-oxadiazole-3-carboximidamide in lab experiments is its ability to modulate various cellular processes. However, limitations include the potential for off-target effects and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for the use of 4-amino-N'-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,5-oxadiazole-3-carboximidamide in scientific research. These include further studies on its potential use in cancer treatment, as well as its effects on the central nervous system and other cellular processes. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, 4-amino-N'-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,5-oxadiazole-3-carboximidamide is a chemical compound that has been extensively studied for its various biochemical and physiological effects. Its ability to modulate various cellular processes makes it a valuable tool in scientific research, and its potential future directions include further studies on its use in cancer treatment and its effects on the central nervous system.
Synthesemethoden
The synthesis of 4-amino-N'-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,5-oxadiazole-3-carboximidamide involves the reaction of 3-(trifluoromethyl)benzaldehyde with 4-amino-1,2,5-oxadiazole-3-carboxylic acid in the presence of a coupling agent. The resulting product is then treated with ammonium hydroxide to form the final compound.
Wissenschaftliche Forschungsanwendungen
4-amino-N'-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,5-oxadiazole-3-carboximidamide has been used in various scientific studies due to its ability to modulate various biochemical and physiological processes. This compound has been studied for its potential use in cancer treatment, as well as its effects on the central nervous system.
Eigenschaften
Produktname |
4-amino-N'-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,5-oxadiazole-3-carboximidamide |
---|---|
Molekularformel |
C11H10F3N5O2 |
Molekulargewicht |
301.22 g/mol |
IUPAC-Name |
4-amino-N//'-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C11H10F3N5O2/c12-11(13,14)7-3-1-2-6(4-7)5-20-18-9(15)8-10(16)19-21-17-8/h1-4H,5H2,(H2,15,18)(H2,16,19) |
InChI-Schlüssel |
TVODKKOVVLUHFE-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CO/N=C(\C2=NON=C2N)/N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CON=C(C2=NON=C2N)N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CON=C(C2=NON=C2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.